10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one
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Overview
Description
10-Chloro-9-nitro-4,5,13-triazatetracyclo[115002,607,12]octadeca-1,5,7,9,11-pentaen-3-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetracyclic Core: This step involves the cyclization of a suitable precursor to form the tetracyclic core structure. The reaction conditions often require the use of strong acids or bases and elevated temperatures.
Chlorination: The chlorination step involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitro and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and reactivity.
Materials Science: Application in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Studies: Investigation of its biological activity and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 10-Chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
9-Nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one: Lacks the chlorine atom, which affects its reactivity and applications.
10-Chloro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one:
Uniqueness
10-Chloro-9-nitro-4,5,13-triazatetracyclo[115002,6
Properties
IUPAC Name |
10-chloro-9-nitro-4,5,13-triazatetracyclo[11.5.0.02,6.07,12]octadeca-1,5,7,9,11-pentaen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c16-9-7-11-8(6-12(9)20(22)23)14-13(15(21)18-17-14)10-4-2-1-3-5-19(10)11/h6-7H,1-5H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSIVILPFWVZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=NNC3=O)C4=CC(=C(C=C4N2CC1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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